5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylquinolinyl group, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions such as reflux in the presence of a strong acid or base.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the thienopyrimidine core.
Attachment of the Methylquinolinyl Group: This step often involves an etherification reaction, where the quinolinyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the thienopyrimidine core, potentially leading to the formation of dihydrothienopyrimidines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydrothienopyrimidines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is studied for its unique electronic properties, making it a candidate for use in organic electronics and photonics.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and quinolinyl groups may facilitate binding to these targets, leading to modulation of their activity. The thienopyrimidine core can interact with nucleic acids or proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
- 5-(4-Bromophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
- 5-(4-Methylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
Uniqueness
Compared to its analogs, 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHOMFYBIQDKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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